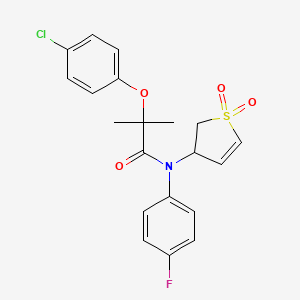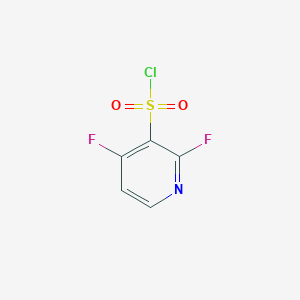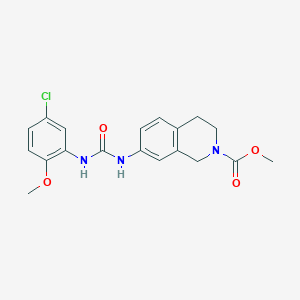![molecular formula C20H19ClN2O4 B2659820 5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851405-61-3](/img/structure/B2659820.png)
5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, also known as CQ1, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it an important subject of interest for the scientific community.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study highlights the synthesis and characterization of novel series of derivatives with similar structural components, showing significant in vitro antibacterial activity against pathogens such as S. aureus and E. coli. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Idrees et al., 2020).
Pharmacological Evaluation
Research into quinoxalin-2-carboxamides, structurally related to the compound , demonstrated 5-HT3 receptor antagonism , indicating potential therapeutic applications in treating conditions influenced by this receptor, such as depression or gastrointestinal disorders (Mahesh et al., 2011).
Antimicrobial Activity of Schiff Bases
Another study synthesized Schiff bases and 2-azetidinones from quinazolin-4(3H)-one, showing good antimicrobial activity . Compounds with chloro and methoxy groups exhibited enhanced effects, hinting at the significance of these substitutions in antimicrobial research (Patel & Patel, 2011).
Synthesis and Reactivity Studies
The synthesis and reactivity of laquinimod, a drug in clinical trials for multiple sclerosis, involve structural motifs similar to the compound of interest. This research provides insight into intramolecular interactions and the synthesis of complex organic molecules (Jansson et al., 2006).
PI3K Inhibitors and Anticancer Agents
A study on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, including compounds with similar structural elements, highlighted their potency as PI3K inhibitors and anticancer agents. This underlines the potential of such compounds in cancer therapy research (Shao et al., 2014).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-26-15-5-3-12-9-13(19(24)23-17(12)11-15)7-8-22-20(25)16-10-14(21)4-6-18(16)27-2/h3-6,9-11H,7-8H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVKJHVRHCNKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2659737.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2659741.png)

![4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2659743.png)
![N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2659744.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2659745.png)
![3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide](/img/structure/B2659746.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)



![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)